Diphenyldiethyltin-d10
Description
Diphenyldiethyltin-d10 is a deuterated organotin compound where ten hydrogen atoms in the diethyltin moiety are replaced with deuterium isotopes. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution aids in distinguishing the compound from its non-deuterated counterpart during quantification or metabolic studies . Organotin compounds like diphenyldiethyltin are historically used in catalysis, polymer stabilizers, and biocides, but their deuterated analogs are primarily employed as internal standards in environmental and pharmaceutical analyses due to their isotopic stability and minimal interference with biological matrices .
Properties
Molecular Formula |
C₁₆H₁₀D₁₀Sn |
|---|---|
Molecular Weight |
341.1 |
Synonyms |
Diethyldiphenylstannane-d10; Diethyldiphenyltin-d10; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Properties
Diphenyldiethyltin-d10 shares structural similarities with non-deuterated diphenyldiethyltin but differs in isotopic composition. Compared to other deuterated organotins, such as diazinon-D10 (a deuterated organophosphate insecticide), this compound exhibits a heavier molecular mass due to the tin atom (Sn, atomic mass ~118.7) and deuterium substitution. For example:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Isotopic Substitution Sites |
|---|---|---|---|
| This compound | C₁₆H₁₀D₁₀Sn | ~352.1* | Diethyl groups (C₂D₁₀) |
| Diazinon-D10 | C₁₂H₁₁D₁₀N₂O₃PS | 314.41 | Diethyl groups (C₄D₁₀) |
| Phenytoin-d10 | C₁₅D₁₀N₂O₂ | ~270.3 | Phenyl rings (C₁₀D₁₀) |
*Calculated based on tin's atomic mass and deuterium substitution. Data derived from .
Stability and Reactivity
Deuterium substitution minimally affects chemical reactivity but enhances metabolic stability. For instance, this compound’s deuterated ethyl groups resist enzymatic degradation better than non-deuterated versions, making it ideal for long-term environmental monitoring . In contrast, non-deuterated organotins like dibutyltin diacetate degrade rapidly under UV exposure, limiting their analytical utility .
Research Findings and Data Limitations
Key Studies
- Environmental Analysis: Diazinon-D10 demonstrated a detection limit of 0.1 ppb in water samples via GC-MS, suggesting comparable sensitivity for this compound in analogous methods .
- Structural Confirmation : NMR and MS data for phenytoin-d10 (δH = 7.2–7.5 ppm for deuterated phenyl rings) provide a reference for validating this compound’s structure .
Data Gaps
No direct spectral or toxicity data for this compound were found in the provided evidence. Current comparisons rely on extrapolation from structurally similar deuterated compounds.
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